

A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-Fluoro-DL-phenylglycine

Cat. No.: B1296894

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physical characteristics of **2-Fluoro-DL-phenylglycine**, a synthetic amino acid of interest in peptide synthesis and drug development. The introduction of a fluorine atom onto the phenyl ring can significantly influence the compound's conformational preferences, metabolic stability, and biological activity, making a thorough understanding of its physical properties essential for its application.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **2-Fluoro-DL-phenylglycine**. For properties where experimental data is not readily available, values have been predicted based on the parent compound, DL-phenylglycine, and established principles of physical organic chemistry.

Property	Value	Source/Method
Molecular Formula	C ₈ H ₈ FNO ₂	[1][2]
Molecular Weight	169.15 g/mol	[1][2]
CAS Number	84145-28-8	[1][3]
Appearance	White to off-white crystalline powder (Predicted)	Inferred from DL-phenylglycine
Melting Point	290 °C (sublimes)	[1][4]
Solubility	Sparingly soluble in water. Soluble in acidic and basic aqueous solutions. Predicted to have slightly increased solubility in less polar organic solvents compared to DL-phenylglycine.	General amino acid properties
pKa ₁ (-COOH)	~2.1 (Predicted)	Inferred from DL-phenylglycine and electronic effects of fluorine
pKa ₂ (-NH ₃ ⁺)	~9.0 (Predicted)	Inferred from DL-phenylglycine and electronic effects of fluorine

Experimental Protocols

Detailed methodologies for determining the key physical characteristics of amino acids like **2-Fluoro-DL-phenylglycine** are provided below.

Melting Point Determination

The melting point is determined using a capillary melting point apparatus.

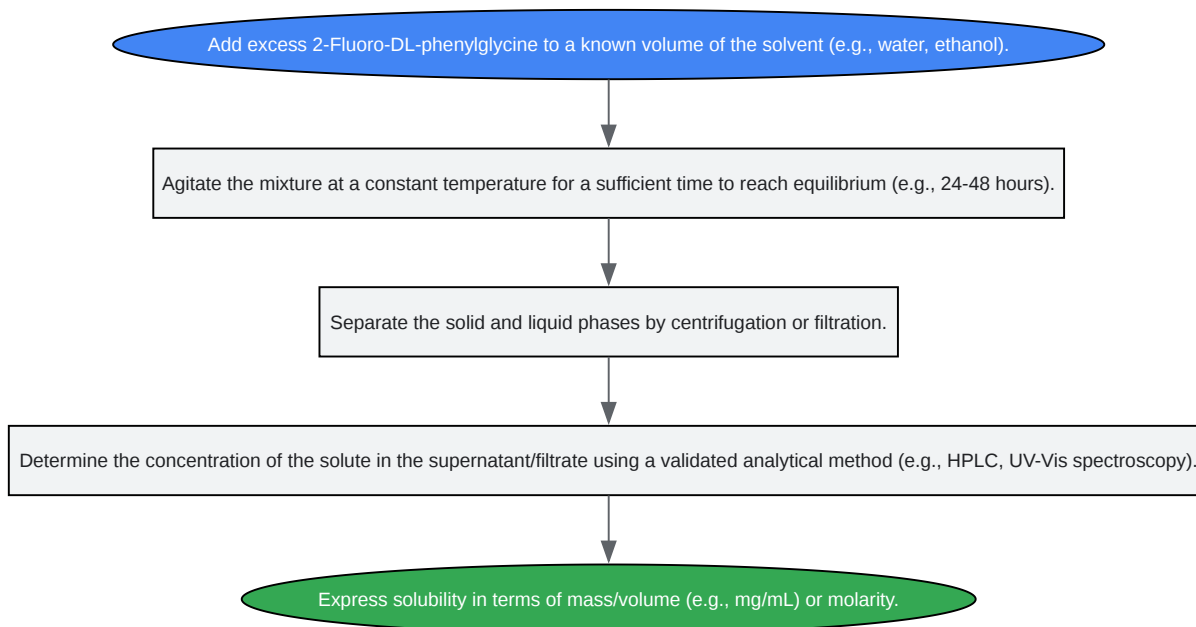


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Fig. 1: Workflow for Melting Point Determination.

Solubility Determination

The equilibrium solubility can be determined by the shake-flask method followed by a suitable analytical technique.

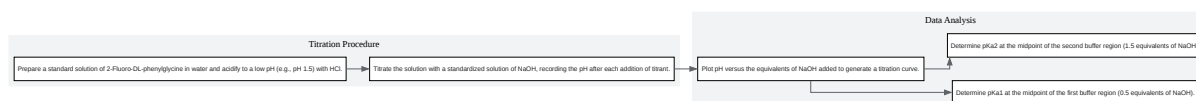


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Fig. 2: Shake-Flask Method for Solubility Determination.

pKa Determination by Potentiometric Titration

The acid dissociation constants (pKa) are determined by titrating an aqueous solution of the amino acid with a strong base and monitoring the pH.



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Fig. 3: Workflow for pKa Determination via Potentiometric Titration.

Spectroscopic Data

While experimental spectra for **2-Fluoro-DL-phenylglycine** are not widely available, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

Infrared (IR) Spectroscopy

The IR spectrum of **2-Fluoro-DL-phenylglycine** is expected to exhibit characteristic absorption bands for its functional groups. An ATR-IR spectrum is available in the SpectraBase database.

[5]

Wavenumber (cm ⁻¹)	Intensity	Assignment
3200-2500	Broad	O-H stretch of the carboxylic acid
3100-3000	Medium	Aromatic C-H stretch
~1700	Strong	C=O stretch of the carboxylic acid
~1600, ~1475	Medium	Aromatic C=C stretches
~1550	Medium	N-H bend of the amine
~1400-1300	Medium	C-O stretch and O-H bend of the carboxylic acid
~1250-1000	Strong	C-F stretch

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is predicted to show signals for the aromatic protons, the alpha-proton, and the amine protons. The aromatic region will be complex due to the fluorine substitution and the resulting splitting patterns.

Chemical Shift (δ, ppm)	Multiplicity	Assignment
~7.5-7.1	Multiplet	Aromatic protons (4H)
~4.3	Singlet or broad singlet	α-CH (1H)
Variable	Broad	-NH ₂ and -COOH (3H)

¹³C NMR: The carbon NMR spectrum will show distinct signals for the eight carbon atoms in the molecule. The carbon attached to the fluorine will exhibit a large C-F coupling constant.

Chemical Shift (δ , ppm)	Assignment
~175	-COOH
~160 (doublet)	C-F of the aromatic ring
~130-115	Aromatic carbons
~58	α -C

Mass Spectrometry

The mass spectrum of **2-Fluoro-DL-phenylglycine** is expected to show a molecular ion peak at $m/z = 169$. The fragmentation pattern will likely involve the loss of the carboxylic acid group and cleavage of the side chain.

m/z	Possible Fragment Ion
169	$[M]^+$
124	$[M - \text{COOH}]^+$
96	$[\text{C}_6\text{H}_4\text{F}]^+$

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- To cite this document: BenchChem. [A Technical Guide to the Physical Characteristics of 2-Fluoro-DL-phenylglycine]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1296894#physical-characteristics-of-2-fluoro-dl-phenylglycine]

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